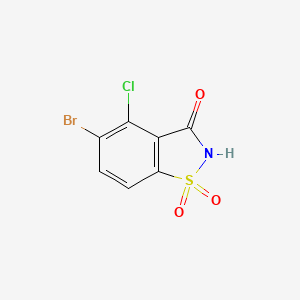
calcium;methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium methylbenzene can be synthesized through the reaction of calcium salts with methylbenzene under specific conditions. One common method involves the use of Grignard reagents, where methylbenzene reacts with a calcium halide in the presence of a catalyst . The reaction typically requires anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of calcium methylbenzene often involves large-scale chemical reactors where methylbenzene is treated with calcium salts under controlled temperatures and pressures. The process may include purification steps to remove impurities and ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Calcium methylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert methylbenzene to other hydrocarbons under specific conditions.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common with methylbenzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like nickel.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Various hydrocarbons.
Substitution: Nitrobenzene, sulfonic acids, and halogenated methylbenzenes.
Scientific Research Applications
Calcium methylbenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of calcium methylbenzene involves the interaction of calcium ions with cellular components. Calcium ions are essential for signal transduction pathways, muscle contractions, and bone health . In the context of cancer therapy, calcium-based nanomaterials can disrupt intracellular calcium homeostasis, leading to cell death and tumor regression .
Comparison with Similar Compounds
Similar Compounds
Benzene: A fundamental aromatic hydrocarbon used in the production of various chemicals.
Xylene: Dimethylbenzene isomers used as solvents and in the production of polymers.
Ethylbenzene: Used primarily in the production of styrene, a precursor to polystyrene plastics.
Uniqueness
Calcium methylbenzene is unique due to the combination of calcium’s biological significance and methylbenzene’s chemical versatility. This dual functionality makes it valuable in both scientific research and industrial applications.
Properties
CAS No. |
30169-67-6 |
|---|---|
Molecular Formula |
C14H14Ca |
Molecular Weight |
222.34 g/mol |
IUPAC Name |
calcium;methylbenzene |
InChI |
InChI=1S/2C7H7.Ca/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2 |
InChI Key |
NULBEVBBVKQNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)

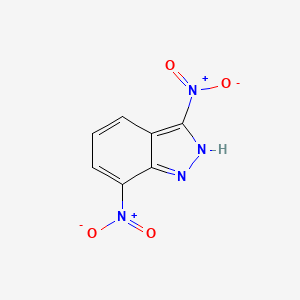
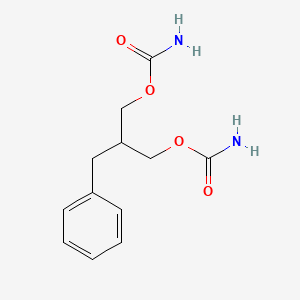



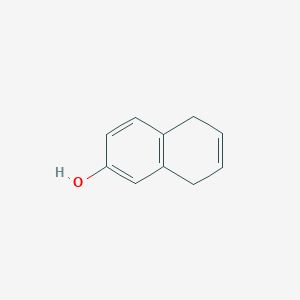
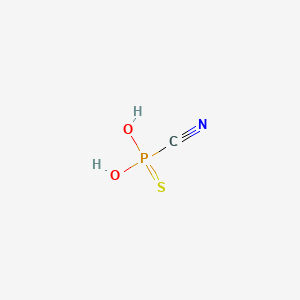

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
